molecular formula C7H10N2O6S2 B14339660 Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- CAS No. 105961-20-4

Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-

Cat. No.: B14339660
CAS No.: 105961-20-4
M. Wt: 282.3 g/mol
InChI Key: GWMSUPQGLMRCRR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is an organosulfur compound with the molecular formula C₇H₁₀N₂O₆S₂. This compound is a derivative of benzenesulfonic acid, characterized by the presence of amino and sulfomethylamino groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require concentrated sulfuric acid for sulfonation, followed by the addition of appropriate reagents to introduce the amino and sulfomethylamino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is unique due to the presence of both amino and sulfomethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

105961-20-4

Molecular Formula

C7H10N2O6S2

Molecular Weight

282.3 g/mol

IUPAC Name

2-amino-4-(sulfomethylamino)benzenesulfonic acid

InChI

InChI=1S/C7H10N2O6S2/c8-6-3-5(9-4-16(10,11)12)1-2-7(6)17(13,14)15/h1-3,9H,4,8H2,(H,10,11,12)(H,13,14,15)

InChI Key

GWMSUPQGLMRCRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCS(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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